molecular formula C10H12O5 B1334650 Ethyl 5-[(acetyloxy)methyl]-2-furoate CAS No. 99187-01-6

Ethyl 5-[(acetyloxy)methyl]-2-furoate

Cat. No. B1334650
CAS RN: 99187-01-6
M. Wt: 212.2 g/mol
InChI Key: CLVLJVLDCHNKOH-UHFFFAOYSA-N
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Patent
US05486525

Procedure details

A solution of 5-acetoxymethyl-2-ethoxycarbonylfuran (Maybridge Chemical Co., Ltd., Tintagel, Cornwall, UK., 0.54 g, 2.5 mmol) and K2CO3 (0.352 g, 2.6 mmol) in 5:1THF/H2O (30 mL), was stirred for 17 hours at ambient temperature. The reaction mixture was concentrated in vacuo and the residue partitioned between CH2Cl2 and saturated aqueous NaHCO3. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 5-hydroxymethyl-2-carboethoxyfuran (0.32 g) as a yellow liquid which was used without further purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.352 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:7]=1)(=O)C.C([O-])([O-])=O.[K+].[K+]>O>[OH:4][CH2:5][C:6]1[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(O1)C(=O)OCC
Name
Quantity
0.352 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.